N'-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide
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Overview
Description
N’-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide is an organic compound with the molecular formula C17H22N2O. It is a member of the hydrazide family, characterized by the presence of a hydrazone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between cyclohexanecarbohydrazide and 2-methyl-3-phenyl-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Methyl-3-phenyl-2-propenylidene)-2-phenylaceto hydrazide
- N’-(2-Methyl-3-phenyl-2-propenylidene)-2-thiophene carbohydrazide
- N’-(2-Methyl-3-phenyl-2-propenylidene)-2-pyrazine carbohydrazide
Uniqueness
N’-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexane ring and the hydrazone group allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
543686-22-2 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H22N2O/c1-14(12-15-8-4-2-5-9-15)13-18-19-17(20)16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,19,20)/b14-12-,18-13+ |
InChI Key |
WUAYNSSCHHFRJL-FGFUYGETSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C2CCCCC2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2CCCCC2 |
Origin of Product |
United States |
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